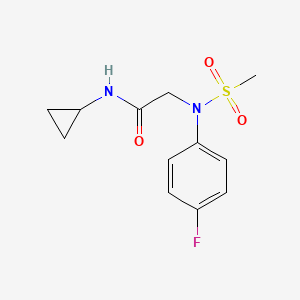![molecular formula C17H21N3O3S B5862994 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been synthesized using various methods.
作用機序
The mechanism of action of Compound X is not fully understood. However, studies have shown that it exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. Compound X has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Compound X has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer progression.
実験室実験の利点と制限
Compound X has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity, which makes it a useful tool for studying various biological processes. However, its limited solubility in water can be a limitation for some experiments. Moreover, its high cost and limited availability can also be a limitation for some researchers.
将来の方向性
There are several future directions for the study of Compound X. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. This can help in the design of more potent and selective inhibitors of inflammation and cancer progression. Another direction is to explore its potential applications in other fields, such as material science and nanotechnology. Moreover, the development of new synthetic methods for Compound X can improve its availability and reduce its cost, making it more accessible to researchers.
合成法
Compound X can be synthesized using various methods, including the reaction of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine with different reagents. One of the common methods for synthesizing Compound X involves the reaction of piperidine with 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride in the presence of a base, followed by the reaction with sulfonyl chloride. The resulting product is purified using column chromatography to obtain pure Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Compound X has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been found to possess anticancer properties and can be used as a potential chemotherapeutic agent. In drug discovery, Compound X can serve as a lead compound for designing new drugs with improved pharmacological properties. In material science, Compound X can be used as a building block for synthesizing novel materials with unique properties.
特性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-12-14(2)20(18-13)17(21)15-6-8-16(9-7-15)24(22,23)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUOMIOMHDTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

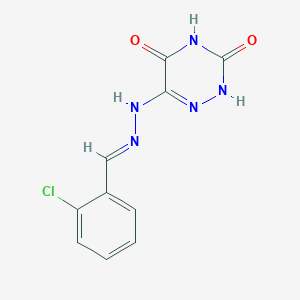
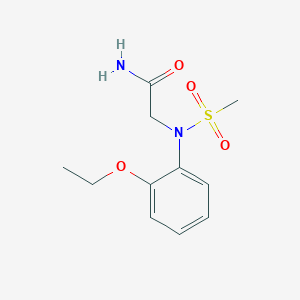
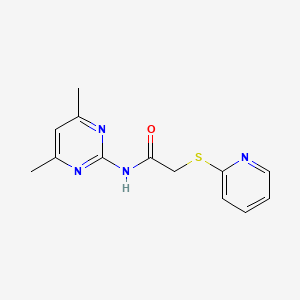
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
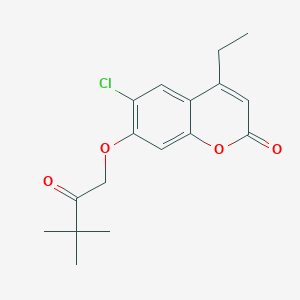

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
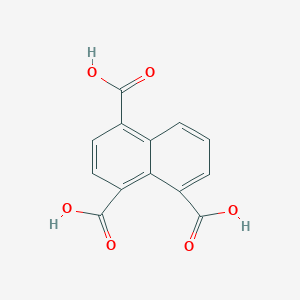
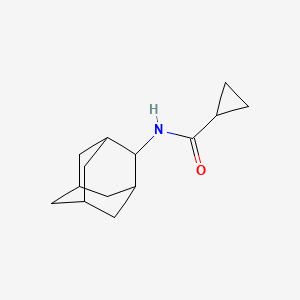
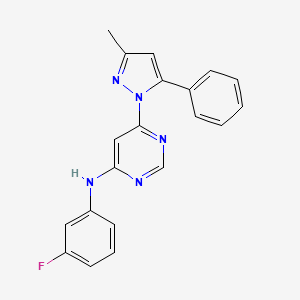
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
